molecular formula C19H21NO7S B11497332 methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate

methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate

Cat. No.: B11497332
M. Wt: 407.4 g/mol
InChI Key: ZXRLYGKDRVTKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate is a complex organic compound that features an indole moiety, a sulfonyl group, and methoxy substituents. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate, typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and reagents to introduce the sulfonyl and methoxy groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this specific compound would require detailed process optimization based on the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions would vary based on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety could lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate is unique due to its combination of indole, sulfonyl, and methoxy groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C19H21NO7S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 2-[3-(2,3-dihydroindol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate

InChI

InChI=1S/C19H21NO7S/c1-24-15-8-9-16(19(26-3)18(15)27-12-17(21)25-2)28(22,23)20-11-10-13-6-4-5-7-14(13)20/h4-9H,10-12H2,1-3H3

InChI Key

ZXRLYGKDRVTKBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC)OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.